3-Nitro-5-vinyl-1H-pyrazole
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Description
3-Nitro-5-vinyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazole and contains a nitro and vinyl group, which gives it distinctive properties. In
Scientific Research Applications
Organic Synthesis
3-Nitro-5-vinyl-1H-pyrazole: serves as a versatile intermediate in organic synthesis. Its vinyl group can undergo various addition reactions, making it a valuable precursor for synthesizing complex molecules. For instance, it can participate in cycloaddition reactions to form bicyclic pyrazole derivatives, which are prevalent in many biologically active compounds .
Medicinal Chemistry
In medicinal chemistry, 3-Nitro-5-vinyl-1H-pyrazole derivatives have been explored for their potential pharmacological properties. Pyrazole-containing compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This compound can be used to synthesize analogs that may act as lead compounds in drug discovery .
Material Science
The nitro group in 3-Nitro-5-vinyl-1H-pyrazole contributes to its application in material science. It can be used to create polymers with enhanced properties such as thermal stability and mechanical strength. Additionally, its incorporation into electronic materials could improve conductivity and charge transfer capabilities .
Photophysical Studies
Pyrazole derivatives exhibit exceptional photophysical properties. 3-Nitro-5-vinyl-1H-pyrazole can be utilized in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structural flexibility allows for fine-tuning of emission wavelengths, which is crucial for developing new photonic materials .
Agricultural Chemistry
In the field of agricultural chemistry, 3-Nitro-5-vinyl-1H-pyrazole can be modified to produce compounds with herbicidal or insecticidal properties. Its ability to interfere with specific biological pathways in pests makes it a candidate for developing safer and more effective agrochemicals .
Catalysis
The pyrazole ring in 3-Nitro-5-vinyl-1H-pyrazole can act as a ligand in catalytic systems. It can coordinate with metals to form complexes that catalyze various chemical reactions, including hydrogenation and oxidation processes. This application is significant in industrial chemistry for creating more efficient and eco-friendly catalysts .
Energetic Materials
Due to the presence of the nitro group, 3-Nitro-5-vinyl-1H-pyrazole is a potential precursor for the synthesis of energetic materials. It can be used to develop high-energy density compounds for use in propellants and explosives, with the aim of achieving higher performance with lower sensitivity .
Environmental Chemistry
Lastly, 3-Nitro-5-vinyl-1H-pyrazole derivatives can play a role in environmental chemistry. They can be engineered to create sensors for detecting pollutants or to remove hazardous substances from the environment. Their chemical reactivity enables them to bind with various contaminants, aiding in environmental remediation efforts .
properties
IUPAC Name |
3-ethenyl-5-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-4-3-5(7-6-4)8(9)10/h2-3H,1H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEDKOPKAREIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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